Monolaurin, also known as glycerol monolaurate, is a monoester formed from lauric acid and glycerol. [] It is a natural compound found in coconut oil and human breast milk. [, , ] Monolaurin is classified as a monoacylglycerol, a type of lipid. [, ] In scientific research, monolaurin is primarily studied for its antimicrobial properties and potential use as a food preservative and antimicrobial agent. [, , , , , , , , , , , , , , , , , , , ]
The synthesis of monolaurin can be achieved through various methods, primarily involving the esterification of lauric acid with glycerol. The following are notable techniques:
The purification of synthesized monolaurin typically involves techniques like column chromatography or liquid-liquid extraction using hydroalcoholic solutions to achieve high purity levels (up to 91% in some cases) after synthesis .
Monolaurin can undergo various chemical reactions typical of esters, including hydrolysis and transesterification:
These reactions are critical in applications where modification of fatty acids is required for enhanced properties or functionalities.
Monolaurin exhibits antimicrobial activity primarily through the disruption of lipid membranes in bacteria and viruses. The mechanism involves:
Studies have indicated that monolaurin is effective against various pathogens, including Staphylococcus aureus and certain viruses like influenza .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm the presence of ester functional groups characteristic of monoglycerides .
Monolaurin has diverse applications across several fields:
Monolaurin’s primary mechanism involves direct interaction with microbial membranes. Its amphipathic structure enables insertion into lipid bilayers, causing fluidization of membrane architecture and disintegration of lipid-protein interactions. In Staphylococcus aureus, monolaurin penetrates the phospholipid matrix via hydrophobic interactions, increasing membrane permeability and inducing leakage of cytoplasmic contents. This action is particularly potent against Gram-positive bacteria due to their exposed phospholipid layers, achieving minimal inhibitory concentrations (MIC) as low as 2 µg/mL against drug-resistant strains like MRSA and fusidic acid-resistant isolates [1] [4].
Electrochemical impedance spectroscopy studies using E. coli-derived tethered bilayer lipid membranes (tBLMs) demonstrate monolaurin’s concentration-dependent membrane disruption. At concentrations exceeding its critical micelle concentration (CMC), monolaurin increases ionic permeability by >300% compared to untreated controls. However, its efficacy is attenuated in Gram-negative bacteria due to the outer membrane barrier; capric acid (C10) exhibits greater disruption than lauric acid (C12) derivatives in these organisms [6].
Table 1: Monolaurin’s Membrane-Disruptive Effects Across Pathogens
Pathogen | Membrane Alteration | Permeability Change | MIC Range |
---|---|---|---|
S. aureus (MRSA) | Phospholipid bilayer fluidization | 5-fold conductance ↑ | 2–500 µg/mL |
S. epidermidis | Pore formation in cytoplasmic membrane | Cytoplasmic leakage | 250–1000 µg/mL |
E. coli | Limited outer membrane penetration | <50% conductance ↑ | >1000 µg/mL* |
Fusidic acid-resistant S. aureus | Disruption of membrane integrity | Potassium ion efflux | 2 µg/mL |
*Requires permeabilizing agents for significant activity [1] [4] [6].
Sub-inhibitory concentrations of monolaurin suppress virulence factor production in Gram-positive pathogens. At 10–20 µg/mL, it reduces toxic shock syndrome toxin-1 (TSST-1) synthesis in S. aureus by >90% through interference with transmembrane signal transduction. Similarly, hemolysin and exfoliative toxin A production are inhibited at concentrations 50% below growth-inhibitory thresholds [3] [7]. This occurs via blockade of the agr quorum-sensing system, which regulates toxin genes. Molecular studies confirm monolaurin binds the histidine kinase domain of the agrC receptor, preventing phosphorylation and downstream expression of toxin genes [7].
Table 2: Toxin Suppression by Sub-MIC Monolaurin
Toxin | Pathogen | [Monolaurin] | Reduction vs. Control | Mechanistic Target |
---|---|---|---|---|
TSST-1 | S. aureus | 100 µg/mL | 95% ↓ | agr quorum sensing |
α-Hemolysin | S. aureus | 50 µg/mL | 89% ↓ | Membrane sensor disruption |
Exfoliative toxin A | S. hominis | 200 µg/mL | 78% ↓ | Signal transduction blockade |
Streptococcal pyrogenic exotoxin | Group A Streptococcus | 20 µg/mL | 92% ↓ | Unknown |
Monolaurin inhibits bacterial virulence by targeting membrane-associated signaling proteins. It inactivates sensor kinases (e.g., BlaR1 in S. aureus) that detect antibiotics and regulate resistance mechanisms. At 250 µg/mL, monolaurin reduces β-lactamase (blaZ) gene expression by 4.7-fold through destabilization of the BlaR1-BlaI repressor system, re-sensitizing MRSA to β-lactam antibiotics [10]. Additionally, monolaurin suppresses the SaeRS two-component system, which controls fibrinogen-binding proteins critical for immune evasion. This dual interference explains its synergy with host defenses [4] [10].
Monolaurin enhances innate immune responses against intracellular pathogens. Metabolomic studies reveal serum monolaurin concentrations >0.45 µg/mL correlate with 37% lower SARS-CoV-2 infection risk in healthcare workers, suggesting immunomodulatory effects. Proposed mechanisms include:
This synergy enables lower therapeutic concentrations against viruses and intracellular bacteria, though exact immune pathway interactions require further elucidation.
Monolaurin disrupts all stages of biofilm development in staphylococci:
Table 3: Biofilm Modulation by Monolaurin
Parameter | S. epidermidis | MRSA | Molecular Target |
---|---|---|---|
BIC50 (inhibition) | 26.7 µg/mL | 203.6 µg/mL | icaADBC operon |
BEC50 (eradication) | 322.5 µg/mL | 379.3 µg/mL | Extracellular DNA matrix |
Gene Suppression | icaD (83% ↓) | fnbA (76% ↓) | Adhesin synthesis |
Synergy with Antibiotics | Rifampicin (FIC=0.15) | β-lactams (FIC=0.0039) | Enhanced penetration |
BIC: Biofilm Inhibitory Concentration; BEC: Biofilm Eradication Concentration; FIC: Fractional Inhibitory Concentration Index [5] [7] [8]
Synergy studies demonstrate monolaurin restores β-lactam efficacy against MRSA biofilms, reducing oxacillin MICs from >512 µg/mL to 2 µg/mL when combined at sub-MIC concentrations (FIC index=0.0039–0.25). This occurs through sequential targeting: monolayer disrupts the biofilm matrix, enabling antibiotic access while simultaneously suppressing β-lactamase expression [5] [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: